An In-depth Technical Guide to tert-Butyl Cyanoacetate (CAS: 1116-98-9) for Researchers and Drug Development Professionals
An In-depth Technical Guide to tert-Butyl Cyanoacetate (CAS: 1116-98-9) for Researchers and Drug Development Professionals
Introduction
tert-Butyl cyanoacetate (t-BCA), with the Chemical Abstracts Service (CAS) number 1116-98-9, is a versatile organic compound extensively utilized as a key building block in the synthesis of a wide array of complex molecules.[1] Its unique structural features, combining a reactive methylene group activated by both a nitrile and a bulky tert-butyl ester, make it an invaluable reagent in medicinal chemistry and drug development. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the construction of pharmaceutically relevant scaffolds.
Physicochemical Properties
tert-Butyl cyanoacetate is a colorless to pale yellow liquid.[2] Its physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 1116-98-9 | [2][3] |
| Molecular Formula | C₇H₁₁NO₂ | [2][3] |
| Molecular Weight | 141.17 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 40-42 °C at 0.1 mmHg | [3] |
| Density | 0.988 g/mL at 20 °C | [3] |
| Refractive Index (n20/D) | 1.420 | [3] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. |
Synthesis of tert-Butyl Cyanoacetate: Experimental Protocols
Several methods for the synthesis of tert-butyl cyanoacetate have been reported. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Two common methods are detailed below.
Method 1: Direct Esterification of Cyanoacetic Acid
This method involves the direct reaction of cyanoacetic acid with tert-butanol in the presence of a coupling agent.
Protocol:
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Suspend 2-Cyanoacetic acid (1.701 g, 20 mmol) in acetonitrile (20 ml) and add tert-butanol (2.391 ml, 25.00 mmol).
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To this suspension, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (4.54 g, 22.00 mmol) in dichloromethane (DCM) (22 ml) while stirring at room temperature.
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Continue stirring the reaction mixture for 30 minutes.
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Filter the mixture through Celite to remove the dicyclohexylurea byproduct.
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Evaporate the solvents from the filtrate under reduced pressure to yield crude tert-butyl cyanoacetate.[2]
Note: The product from this protocol is often used directly in subsequent reactions without further purification.[2]
Method 2: Transesterification
This method utilizes an ester exchange reaction, which can be advantageous for large-scale synthesis due to the avoidance of costly coupling agents.
Protocol:
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To a three-necked flask equipped with a mechanical stirrer, separation tower, water separator, and condenser, add methyl cyanoacetate (200g, 2mol), tert-butanol (224g, 3mol), and a suitable catalyst (e.g., 1.0g of sodium methoxide).
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Stir the mixture to ensure homogeneity.
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Heat the mixture to 150°C to reflux, collecting the methanol byproduct (boiling point 64°C).
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Monitor the reaction progress by observing the temperature at the top of the separation tower. When the temperature rises, indicating the completion of methanol removal, stop the reaction.
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Neutralize the reaction mixture with acetic acid or sodium carbonate and dry with anhydrous sodium sulfate.
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Perform atmospheric distillation to remove any remaining low-boiling impurities (fraction below 100°C).
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Finally, purify the product by vacuum distillation, collecting the fraction at 122-123°C to obtain tert-butyl cyanoacetate with a purity of up to 99%.[1]
Applications in Organic Synthesis and Drug Discovery
The synthetic utility of tert-butyl cyanoacetate primarily stems from the acidity of the α-protons, which allows for its participation in a variety of carbon-carbon bond-forming reactions.
The Knoevenagel Condensation
A cornerstone reaction involving tert-butyl cyanoacetate is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (in this case, tert-butyl cyanoacetate) with an aldehyde or ketone, typically catalyzed by a weak base, to form a new carbon-carbon double bond.
Experimental Protocol: Synthesis of tert-Butyl 2-cyano-3-(furan-2-yl)acrylate
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To a mixture of furfural (1.16 g, 12 mmol) and tert-butyl cyanoacetate (1.70 g, 12 mmol), add 3.6 g of alumina (activity II-III).
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Stir the mixture for 10 minutes.
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Add dichloromethane (CH₂Cl₂) to the reaction mixture.
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Filter the mixture and evaporate the solvent to yield the crude product.
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The product can be further purified by flash chromatography on silica gel.[4]
The Knoevenagel condensation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules.
